molecular formula C10H8N2O3 B599965 Methyl 4-hydroxyquinazoline-6-carboxylate CAS No. 152536-21-5

Methyl 4-hydroxyquinazoline-6-carboxylate

Cat. No. B599965
M. Wt: 204.185
InChI Key: AZKJJWQKQGSQPY-UHFFFAOYSA-N
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Description

“Methyl 4-hydroxyquinazoline-6-carboxylate” is a chemical compound with the molecular formula C10H8N2O3 . It has a molecular weight of 204.19 . The IUPAC name for this compound is methyl 4-oxo-3,4-dihydro-6-quinazolinecarboxylate .


Physical And Chemical Properties Analysis

“Methyl 4-hydroxyquinazoline-6-carboxylate” has a molecular weight of 204.19 . Other physical and chemical properties such as boiling point, melting point, solubility, and stability are not provided in the search results. These properties can be determined experimentally or predicted using computational chemistry tools.

Scientific Research Applications

Summary of the Application

“Methyl 4-hydroxyquinazoline-6-carboxylate” is used in the synthesis of novel 4-Hydroxyquinazoline derivatives, which are designed to enhance sensitivity in primary PARPi-resistant cells . These derivatives are being studied for their potential as potent PARP inhibitors that can overcome PARPi resistance .

Methods of Application or Experimental Procedures

The compound B1, a 4-Hydroxyquinazoline derivative, was found to have superior cytotoxicity in primary PARPi-resistant HCT-15 and HCC1937 cell lines . It dose-dependently suppressed the intracellular PAR formation and enhanced the γH2AX aggregation . Mechanistic study showed that B1 stimulated the formation of intracellular ROS and the depolarization of the mitochondrial membrane, which could increase apoptosis and cytotoxicity .

Results or Outcomes Obtained

An in vivo study showed that B1 significantly suppressed tumor growth at a dose of 25 mg/kg . An acute toxicity study confirmed its safety . Molecular docking and dynamics simulations revealed that hydrogen bonding between B1 and ASP766 may be helpful to enhance anti-drug resistance ability .

Application in Synthesis of Quinolines

Summary of the Application

“Methyl 4-hydroxyquinazoline-6-carboxylate” can be used in the synthesis of quinolines . Quinolines are important compounds due to their variety of applications in medicinal, synthetic organic chemistry, as well as in the field of industrial chemistry .

Methods of Application or Experimental Procedures

One method for the synthesis of quinolines involves the use of benzaldehyde, methyl cyanoacetate, and aromatic amine with nanostructured TiO2 photocatalysts under solvent-free conditions under microwave irradiation .

Results or Outcomes Obtained

This method provides a rapid and efficient way to synthesize various carbonitrile quinoline/benzo[h]quinoline derivatives .

Application in Synthesis of 4-Hydroxy-2-quinolones

Summary of the Application

“Methyl 4-hydroxyquinazoline-6-carboxylate” can also be used in the synthesis of 4-Hydroxy-2-quinolones . These compounds have various applications in medicinal chemistry .

Methods of Application or Experimental Procedures

The synthesis of 4-Hydroxy-2-quinolones can be achieved through the reaction of anilines using malonic acid equivalents .

Results or Outcomes Obtained

This method provides a straightforward way to synthesize 4-Hydroxy-2-quinolones .

Application in Synthesis of Quinolines

Summary of the Application

“Methyl 4-hydroxyquinazoline-6-carboxylate” can be used in the synthesis of quinolines . Quinolines are important compounds due to their variety of applications in medicinal, synthetic organic chemistry, as well as in the field of industrial chemistry .

Methods of Application or Experimental Procedures

One method for the synthesis of quinolines involves the use of benzaldehyde, methyl cyanoacetate, and aromatic amine with nanostructured TiO2 photocatalysts under solvent-free conditions under microwave irradiation .

Results or Outcomes Obtained

This method provides a rapid and efficient way to synthesize various carbonitrile quinoline/benzo[h]quinoline derivatives .

Application in Synthesis of 4-Hydroxy-2-quinolones

Summary of the Application

“Methyl 4-hydroxyquinazoline-6-carboxylate” can also be used in the synthesis of 4-Hydroxy-2-quinolones . These compounds have various applications in medicinal chemistry .

Methods of Application or Experimental Procedures

The synthesis of 4-Hydroxy-2-quinolones can be achieved through the reaction of anilines using malonic acid equivalents .

Results or Outcomes Obtained

This method provides a straightforward way to synthesize 4-Hydroxy-2-quinolones .

Future Directions

Quinazoline derivatives, including “Methyl 4-hydroxyquinazoline-6-carboxylate”, have attracted significant interest due to their broad spectrum of pharmacological activities . Future research could focus on exploring the potential of these compounds as therapeutic agents, optimizing their synthesis methods, and investigating their mechanisms of action .

properties

IUPAC Name

methyl 4-oxo-3H-quinazoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-8-7(4-6)9(13)12-5-11-8/h2-5H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKJJWQKQGSQPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxyquinazoline-6-carboxylate

Synthesis routes and methods I

Procedure details

To a mixture of 4-oxo-3,4-dihydroquinazoline-6-carboxylic acid (2.5 g, 13.15 mmol) in methanol (80 mL) was added thionyl chloride (2.5 mL) at 5° C. The mixture was refluxed at 80° C. over night. The reaction mixture was concentrated under vacuum and crude taken in ethyl acetate. The organic layer was washed with 10% aqueous NaHCO3, water, brine and dried. The solvent was removed to give methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate in 55% as solid.
Quantity
2.5 g
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reactant
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80 mL
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2.5 mL
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Synthesis routes and methods II

Procedure details

To a sealed tube was added 4-oxo-3,4-dihydroquinazoline-6-carboxylic acid (0.88 g, 4.6 mmol), methanol (70 mL) and 4.0 M hydrochloric acid in 1,4-dioxane (4.63 mL, 18.5 mmol). The reaction mixture was heated to 90° C. and stirred overnight. The mixture was then cooled to rt, and concentrated to yield methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate (0.94 g, quant). LC-MS: (FA) ES+ 205; 1H NMR (400 MHz, DMSO) δ 8.65 (d, J=2.1 Hz, 1H), 8.30 (dd, J=8.5, 2.1 Hz, 1H), 8.22 (s, 1H), 7.77 (d, J=8.5 Hz, 1H), 3.88 (s, 3H).
Quantity
0.88 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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4.63 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

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